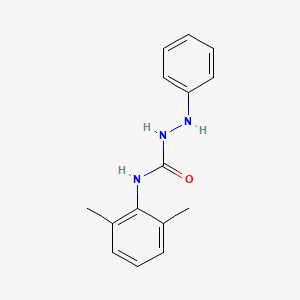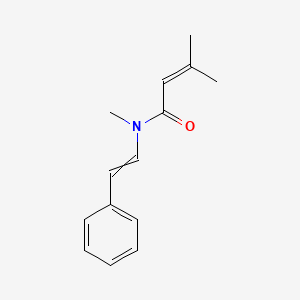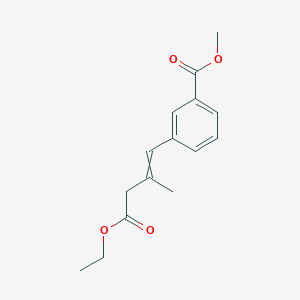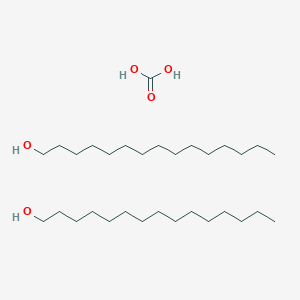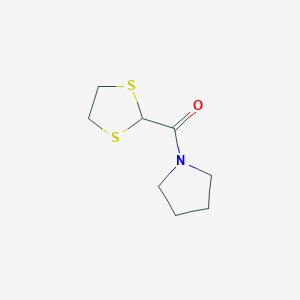
(1,3-Dithiolan-2-yl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Dithiolan-2-yl)(pyrrolidin-1-yl)methanone is an organic compound that features a unique combination of a dithiolane ring and a pyrrolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen heterocycles in its structure contributes to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dithiolan-2-yl)(pyrrolidin-1-yl)methanone typically involves the formation of the dithiolane ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of a dithiolane precursor with a pyrrolidine derivative under controlled conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiolane ring. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom in the pyrrolidine ring, with reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate in acetonitrile.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: N-alkylated pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (1,3-Dithiolan-2-yl)(pyrrolidin-1-yl)methanone is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study the interactions of sulfur and nitrogen heterocycles with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s ability to interact with biological targets through its heterocyclic rings makes it a candidate for drug discovery efforts.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of (1,3-Dithiolan-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with molecular targets through its sulfur and nitrogen heterocycles. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
(1,3-Dithiolan-2-yl)(piperidin-1-yl)methanone: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
(1,3-Dithiolan-2-yl)(morpholin-1-yl)methanone: Contains a morpholine ring, offering different chemical reactivity.
(1,3-Dithiolan-2-yl)(azepan-1-yl)methanone: Features an azepane ring, which may influence its biological activity.
Uniqueness: (1,3-Dithiolan-2-yl)(pyrrolidin-1-yl)methanone is unique due to the combination of a dithiolane ring and a pyrrolidine ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
142834-69-3 |
|---|---|
Fórmula molecular |
C8H13NOS2 |
Peso molecular |
203.3 g/mol |
Nombre IUPAC |
1,3-dithiolan-2-yl(pyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C8H13NOS2/c10-7(8-11-5-6-12-8)9-3-1-2-4-9/h8H,1-6H2 |
Clave InChI |
LYIDCUJFCZTURW-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=O)C2SCCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



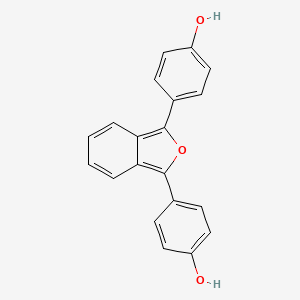
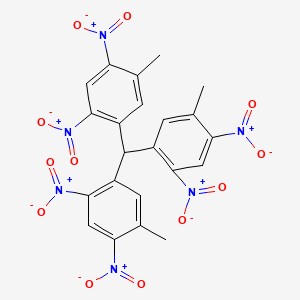
![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-(4-nitrophenyl)-](/img/structure/B12550537.png)
![3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline](/img/structure/B12550540.png)
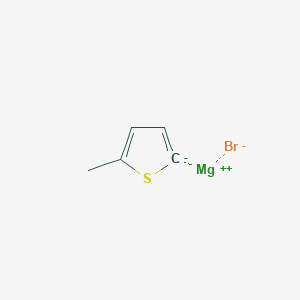

![3-[N-(2,3-dihydroxypropyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12550568.png)
![1,1'-(3-Nitrodihydro-2H-imidazo[4,5-d][1,3]oxazole-4,6(3H,5H)-diyl)di(propan-1-one)](/img/structure/B12550573.png)
![Ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate](/img/structure/B12550578.png)
